U0126-EtOH
Overview
Description
U0126-EtOH is a potent, non-ATP competitive, and selective inhibitor of MEK1 and MEK2, with IC50 values of 72 nM and 58 nM respectively . It is also an autophagy and mitophagy inhibitor . It is closely related to various biological processes such as differentiation, cell growth, autophagy, apoptosis, and stress responses .
Molecular Structure Analysis
The molecular formula of U0126-EtOH is C20H22N6OS2 . It is an addition compound obtained by combining equimolar amounts of (2Z,3Z)-bis {amino [(2-aminophenyl)sulfanyl]methylidene}butanedinitrile (U0126) and ethanol .Physical And Chemical Properties Analysis
U0126-EtOH has a molecular weight of 426.56 . It is soluble in DMSO to a concentration of at least 50 mg/mL when warmed .Scientific Research Applications
Neuroprotection and Stroke Recovery
- U0126-EtOH, a MEK1/2 inhibitor, demonstrates significant potential in the field of neuroprotection, particularly concerning stroke recovery. Studies have shown that U0126-EtOH can attenuate cerebral vasoconstriction, a critical factor in stroke-induced brain damage. Notably, while it did not reduce infarct size, U0126-EtOH significantly improved long-term neurological function after experimental stroke in female rats, highlighting its therapeutic potential in stroke recovery and neuroprotection (Ahnstedt et al., 2015).
Vascular Health and Drug Delivery
- The compound has been researched for its role in vascular health and as a component in drug delivery systems. U0126-EtOH, in combination with Cremophor EL, a drug delivery system, showed synergistic effects in preventing functional endothelin B (ETB) receptor contractility in vascular systems. This research points towards its utility not just as a therapeutic agent but also in enhancing the efficacy of drug delivery mechanisms (Christensen et al., 2019).
Antioxidant Properties and Cellular Protection
- U0126-EtOH is also known for its antioxidant properties, independent of its function as a MEK inhibitor. It has shown protective effects against oxidative stress in neuronal cells, indicating its potential in treatments aimed at mitigating oxidative stress-induced cellular damage. This aspect is crucial, as oxidative stress is implicated in various neurodegenerative diseases and conditions (Ong et al., 2014).
Oncological Research and Cancer Therapy
- In oncological research, U0126-EtOH has been studied for its role in inhibiting various cancers by targeting the MAPK signaling pathway. The inhibitor has been suggested to play a crucial role in balancing cellular homeostasis, making it a potential candidate in cancer therapy, specifically in restraining cancers or suppressing the MAPK pathway as a novel treatment approach (You et al., 2022).
Oocyte Development and Reproductive Health
- U0126-EtOH has been utilized in the study of meiotic progression in mouse oocytes, revealing its roles in microtubule organization and asymmetric division. Its application in this area provides valuable insights into reproductive health and developmental biology, showcasing its versatility beyond neuroprotection and oncology (Tong et al., 2003).
Safety And Hazards
Future Directions
U0126-EtOH has been suggested to inhibit various cancers, but its complete mechanisms have not been clarified in cancers . It plays an essential role in balancing cellular homeostasis . There is potential for using U0126-EtOH to restrain cancers or suppress the MAPK pathway as a novel way of cancer treatment .
properties
IUPAC Name |
(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S2.C2H6O/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22;1-2-3/h1-8H,21-24H2;3H,2H2,1H3/b17-11+,18-12+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQULUVMLGZVAF-OYJDLGDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585283 | |
Record name | (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
U0126-EtOH | |
CAS RN |
1173097-76-1 | |
Record name | (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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